molecular formula C11H9N3S B10802607 2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B10802607
M. Wt: 215.28 g/mol
InChI Key: NUMSBSZXHFWUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death) of the cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the methyl group at the 2-position.

    6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the methyl group at the 2-position.

    2-Methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the phenyl group at the 6-position.

Uniqueness

2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-13-14-7-10(12-11(14)15-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMSBSZXHFWUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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